1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one
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Overview
Description
1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one is an organic compound that features a naphthalene ring and a phenylsulfanyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one typically involves the reaction of 2-naphthaldehyde with thiophenol in the presence of a base, followed by oxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Oxidizing Agent: Hydrogen peroxide or other suitable oxidants
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Substituted Naphthalenes: Formed from substitution reactions
Scientific Research Applications
1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-1-yl)-2-(phenylsulfanyl)ethan-1-one
- 1-(Naphthalen-2-yl)-2-(phenylthio)ethan-1-one
- 1-(Naphthalen-2-yl)-2-(phenylsulfonyl)ethan-1-one
Uniqueness
1-(Naphthalen-2-yl)-2-(phenylsulfanyl)ethan-1-one is unique due to the specific positioning of the naphthalene and phenylsulfanyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
110144-97-3 |
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Molecular Formula |
C18H14OS |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C18H14OS/c19-18(13-20-17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-12H,13H2 |
InChI Key |
YYADEJPGNKSIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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